
(3',4'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol is a synthetic organic compound belonging to the biphenyl family This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl structure, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol typically involves multi-step organic reactions. One common method might include:
Halogenation: Introduction of chlorine and fluorine atoms onto the biphenyl structure using halogenating agents such as chlorine gas or fluorine-containing reagents.
Methanol Addition:
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the halogenated positions.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products:
- Oxidation of the methanol group can yield (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-aldehyde or (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-carboxylic acid.
- Reduction can lead to dehalogenated biphenyl derivatives.
- Substitution reactions can produce various functionalized biphenyl compounds.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Potential applications in the development of pharmaceuticals or agrochemicals.
- Investigated for its biological activity and interactions with enzymes or receptors.
Medicine:
- Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry:
- Utilized in the production of advanced materials, such as polymers or liquid crystals.
- Studied for its potential use in electronic devices due to its unique structural properties.
作用機序
The mechanism of action of (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of halogen atoms and the methanol group can affect its binding affinity and reactivity.
類似化合物との比較
- (3’,4’-Dichloro-biphenyl-3-yl)-methanol
- (3’,4’-Dichloro-5-fluoro-biphenyl)
- (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-ethanol
Comparison:
Reactivity: Compared to similar compounds, the fluorine atom can significantly influence the compound’s reactivity and stability.
Applications: The specific combination of functional groups can lead to unique applications in various fields, distinguishing it from other biphenyl derivatives.
特性
分子式 |
C13H9Cl2FO |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
[3-(3,4-dichlorophenyl)-5-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-12-2-1-9(6-13(12)15)10-3-8(7-17)4-11(16)5-10/h1-6,17H,7H2 |
InChIキー |
KAWXYJUOLTWSLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)CO)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


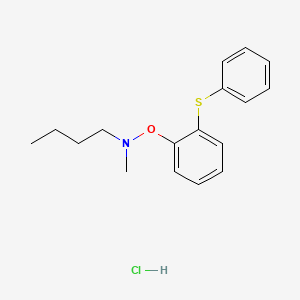

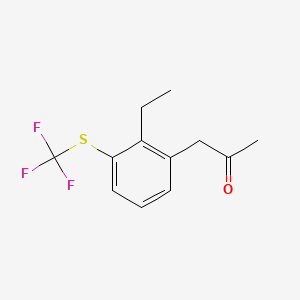
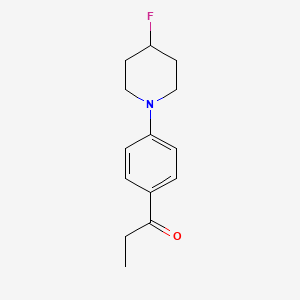
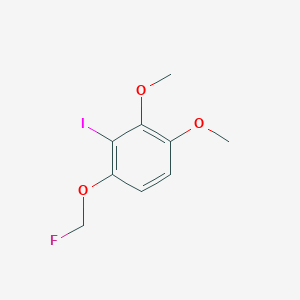
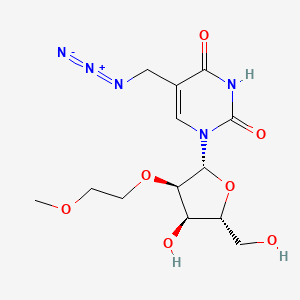
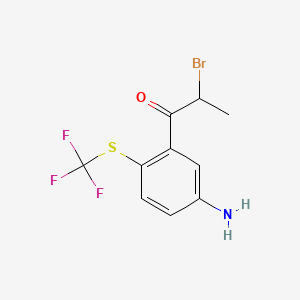

![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)
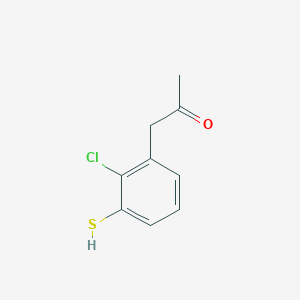
![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14051503.png)


